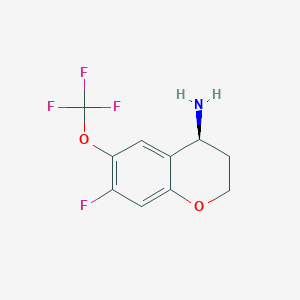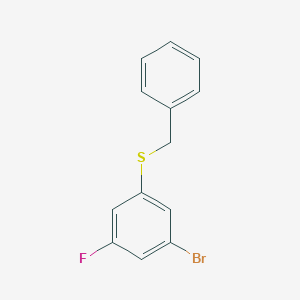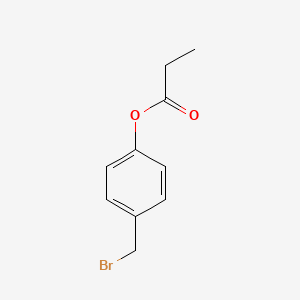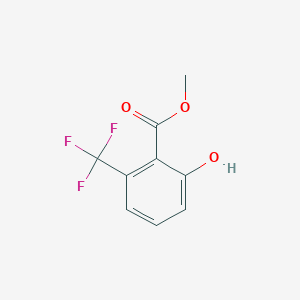
2-Hydroxyoxolan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxydihydrofuran-3(2H)-one is a heterocyclic organic compound with a furan ring structure It is characterized by the presence of a hydroxyl group and a ketone group, making it a versatile intermediate in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxydihydrofuran-3(2H)-one can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-α,β-unsaturated ketones with sulfur ylides. This reaction typically proceeds with the formation of a trans isomer as the principal product . Another method involves the reaction of substituted 2-arylidenepropane-1,3-diones with pyridinium ylides, yielding a broad range of 2,3-dihydrofurans .
Industrial Production Methods
Industrial production of 2-Hydroxydihydrofuran-3(2H)-one often involves the use of catalytic processes to ensure high yields and purity. The specific conditions and catalysts used can vary depending on the desired scale and application. For instance, the use of pyridinium ylides generated in situ from pyridinium salts and 1,1,3,3-tetramethylguanidine in refluxing acetonitrile under an inert atmosphere has been reported .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxydihydrofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxydihydrofuran-3(2H)-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Hydroxydihydrofuran-3(2H)-one involves its interaction with various molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity, allowing it to participate in nucleophilic and electrophilic reactions. These interactions can lead to the formation of new bonds and the modification of existing structures, making it a valuable tool in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxydihydrofuran-3(2H)-one can be compared with other similar compounds, such as:
2-Methylene-2,3-dihydrofuran-3-ones: These compounds have a similar furan ring structure but differ in the presence of a methylene group instead of a hydroxyl group.
2,3-Dihydro-Furo[3,2-h]quinolines: These compounds are of interest as inhibitors of aldose reductase and antimalarial agents.
Eigenschaften
CAS-Nummer |
214121-89-8 |
|---|---|
Molekularformel |
C4H6O3 |
Molekulargewicht |
102.09 g/mol |
IUPAC-Name |
2-hydroxyoxolan-3-one |
InChI |
InChI=1S/C4H6O3/c5-3-1-2-7-4(3)6/h4,6H,1-2H2 |
InChI-Schlüssel |
JQIIGVQREAWZBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(C1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-chloro-1H-benzo[d][1,2,3]triazol-7-amine](/img/structure/B13032938.png)

![potassium {4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyrimidin-2-yl}sulfanide](/img/structure/B13032949.png)
![tert-butyl (1R,3R,6S)-3-amino-7-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B13032953.png)
![8-Methyl-[1,3]dioxolo[4,5-g]quinazoline](/img/structure/B13032961.png)





